2-(Benzyloxy)-5-fluorobenzoic acid

Description

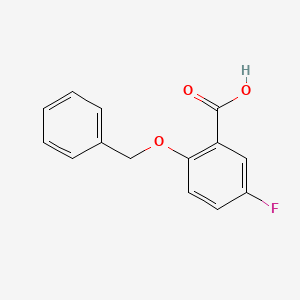

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKLCACFQNKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes from Precursors

The most common and well-documented methods for synthesizing 2-(benzyloxy)-5-fluorobenzoic acid begin with commercially available, appropriately substituted benzoic acid derivatives. These routes are favored for their reliability and the accessibility of the starting materials.

Approaches Involving Hydroxybenzoic Acid Derivatives

A primary and straightforward route to this compound involves the benzylation of a 5-fluorosubstituted hydroxybenzoic acid precursor, typically 5-fluoro-2-hydroxybenzoic acid (also known as 5-fluorosalicylic acid). nih.gov This transformation is a classic example of the Williamson ether synthesis. In this method, the phenolic hydroxyl group of 5-fluoro-2-hydroxybenzoic acid is deprotonated by a base to form a more nucleophilic phenoxide ion. This intermediate then attacks a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in a nucleophilic substitution reaction to form the benzyl ether linkage.

A variety of bases and solvents can be employed for this reaction. For instance, a mixture of potassium hydroxide (B78521) in ethanol (B145695) can be used to facilitate the reaction with benzyl chloride. prepchem.com The choice of base and solvent is critical for optimizing the reaction, as it influences the solubility of the reactants and the reactivity of the nucleophile.

Table 1: Typical Reagents for Synthesis from 5-fluoro-2-hydroxybenzoic acid

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 5-fluoro-2-hydroxybenzoic acid | Benzyl chloride | Potassium hydroxide | Ethanol | This compound |

| 5-fluoro-2-hydroxybenzoic acid | Benzyl bromide | Sodium hydride | Dimethylformamide (DMF) | This compound |

Functional Group Interconversions (e.g., from esters or halides)

Functional group interconversion (FGI) represents a tactical approach in synthesis where one functional group is converted into another. ic.ac.uk In the context of this compound synthesis, a common FGI strategy is the hydrolysis of a corresponding ester, such as benzyl 2-(benzyloxy)-5-fluorobenzoate or methyl 2-(benzyloxy)-5-fluorobenzoate.

A parallel strategy involves the hydrolysis of 2-(benzyloxy)-5-bromobenzoic acid benzyl ester to yield the corresponding acid, demonstrating the utility of this FGI approach for related halogenated compounds. chemicalbook.com In this documented procedure, a solution of sodium hydroxide in a methanol (B129727)/water mixture is used to achieve a high yield of the carboxylic acid after heating. chemicalbook.com

Table 2: Functional Group Interconversion via Ester Hydrolysis

| Ester Precursor | Hydrolysis Reagent | Solvent System | Key Condition | Final Product |

|---|---|---|---|---|

| Benzyl 2-(benzyloxy)-5-fluorobenzoate | Sodium Hydroxide (NaOH) | Methanol / Water | Heating (e.g., 60°C) | This compound |

| Methyl 2-(benzyloxy)-5-fluorobenzoate | Lithium Hydroxide (LiOH) | Tetrahydrofuran / Water | Room Temperature | This compound |

Development of Advanced Synthetic Protocols

While established routes are reliable, research continues to explore more advanced synthetic protocols to improve efficiency, selectivity, and environmental footprint. These developments focus on catalytic systems, precise control of molecular functionalization, and rigorous optimization of reaction parameters.

Catalytic Approaches in Synthesis

Catalytic methods are being developed to enhance the efficiency of key synthetic steps. For the benzylation of the phenolic hydroxyl group, phase-transfer catalysis (PTC) offers a significant improvement over traditional methods. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the benzyl halide is dissolved. This enhances the reaction rate and allows for milder reaction conditions, often leading to higher yields and purity.

Furthermore, hypervalent iodine-catalyzed reactions have been developed for the synthesis of related fluorinated heterocycles, such as 5-fluoro-2-oxazolines, using BF3·Et2O as a fluorine source. nih.gov While not a direct synthesis of the target molecule, this research highlights the potential for developing novel catalytic C-F and C-O bond-forming reactions that could be adapted for the synthesis of fluorobenzoic acid derivatives. nih.gov

Regioselective Functionalization Strategies

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic rings. In the synthesis of this compound from 5-fluoro-2-hydroxybenzoic acid, the primary challenge is the selective benzylation of the phenolic hydroxyl group in the presence of the carboxylic acid group. The carboxylic acid proton is more acidic than the phenolic proton. However, the phenoxide ion, formed under basic conditions, is a much stronger nucleophile than the carboxylate anion. By carefully selecting the base and reaction conditions, the benzylation can be directed to occur preferentially at the hydroxyl position. For instance, using a stoichiometric amount of a suitable base ensures the formation of the phenoxide for reaction with the benzyl halide, while the carboxylate remains largely unreactive as a nucleophile.

Alternative strategies to ensure regioselectivity involve the use of protecting groups. The carboxylic acid can be temporarily converted into an ester. With the hydroxyl group as the only remaining acidic proton, it can be unambiguously benzylated. The ester is then hydrolyzed in a subsequent step to reveal the desired carboxylic acid, as described in section 2.1.2.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and minimizing impurities. scielo.br For the Williamson ether synthesis step, key parameters for optimization include the nature of the base, the solvent, temperature, and reaction time.

Base Selection : Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF can ensure complete deprotonation of the hydroxyl group, but require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be effective, especially in polar solvents, and are often more practical for larger-scale synthesis. prepchem.com

Solvent Choice : Polar aprotic solvents like DMF or DMSO can accelerate the rate of nucleophilic substitution. Protic solvents like ethanol are also commonly used and can be effective, though reaction times may be longer. prepchem.com

Temperature and Time : The reaction temperature is adjusted to achieve a reasonable reaction rate without promoting side reactions. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating. scielo.br A study on the synthesis of 2-fluorobenzoic acid from 2-fluorobenzaldehyde (B47322) reported a 95% yield after optimizing the reaction at 70°C for 12 hours using a copper and cobalt co-catalyst system. chemicalbook.com

Table 3: Parameters for Optimization of Benzylation Reaction

| Parameter | Options | Impact on Reaction |

|---|---|---|

| Base | KOH, K₂CO₃, NaH | Affects degree of deprotonation and nucleophilicity. Stronger bases can lead to faster reactions but may require more stringent conditions. |

| Solvent | Ethanol, DMF, Acetonitrile | Influences solubility of reactants and reaction rate. Polar aprotic solvents generally favor SN2 reactions. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but can also lead to side products or decomposition. |

| Reaction Time | 1 to 24 hours | Must be sufficient for completion but not so long as to cause degradation. Optimized by monitoring reaction progress. scielo.br |

Considerations for Process Chemistry and Scalability

The industrial-scale synthesis of this compound requires a robust, efficient, and economically viable process. Key considerations for process chemistry and scalability include the availability and cost of starting materials, the safety of the chemical transformations, the efficiency of each synthetic step (yield and reaction time), the environmental impact (solvent and reagent choice), and the ease of purification of the final active pharmaceutical ingredient (API). A common and logical synthetic approach involves the benzylation of a suitable precursor, 2-hydroxy-5-fluorobenzoic acid.

A likely scalable synthetic route proceeds via the Williamson ether synthesis. This method is widely used in industrial processes due to its reliability and the typically high yields it affords. The reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-5-fluorobenzoic acid with a suitable base, followed by nucleophilic attack on benzyl chloride to form the desired benzyl ether.

Key Synthetic Steps and Scalability Analysis:

A plausible two-step synthesis for this compound, suitable for scaling, would begin with the synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, followed by its conversion to 2-hydroxy-5-fluorobenzoic acid, and finally the benzylation to the target compound.

One patented method for preparing 2-amino-5-fluorobenzoic acid starts from 4-fluoroaniline, which is condensed with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. google.com The resulting intermediate undergoes cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione, which is then oxidized with hydrogen peroxide under alkaline conditions to give 2-amino-5-fluorobenzoic acid. google.com This method is considered amenable to industrial production due to the use of inexpensive and readily available raw materials, mild reaction conditions, and a straightforward and safe operational process. google.com

The subsequent conversion of the amino group to a hydroxyl group can be achieved through a diazotization reaction, followed by hydrolysis. The resulting 2-hydroxy-5-fluorobenzoic acid can then be benzylated. An analogous procedure for the synthesis of 2-(benzyloxy)-5-bromobenzoic acid involves dissolving the corresponding hydroxy-benzoic acid in methanol, followed by the addition of a sodium hydroxide solution in water. chemicalbook.com The reaction mixture is heated, and after completion, the solvent is removed. The product is then isolated by dilution with water, washing, acidification, and extraction. chemicalbook.com This procedure demonstrates a high yield of 97%. chemicalbook.com

For large-scale production, several factors must be carefully managed:

Reagent Selection and Stoichiometry: The use of common and cost-effective bases like sodium hydroxide is advantageous. The stoichiometry of the base and benzyl chloride needs to be optimized to ensure complete reaction while minimizing side products and residual starting materials.

Solvent Choice: A mixture of methanol and water is an effective solvent system for this type of transformation. chemicalbook.com From a process chemistry perspective, the use of such solvents is generally favorable due to their low cost and relatively low toxicity. However, the flammability of methanol requires appropriate engineering controls in a plant setting. The use of water as a solvent in earlier synthetic steps is also advantageous for scalability. orgsyn.org

Temperature Control: The reaction is typically heated to a moderate temperature, such as 60°C, to ensure a reasonable reaction rate. chemicalbook.com On a large scale, effective temperature control is crucial to prevent runaway reactions and ensure consistent product quality. The heat of reaction must be managed by a suitable reactor cooling system.

Work-up and Purification: The work-up procedure, involving acidification to precipitate the product followed by extraction, is a standard and scalable operation. chemicalbook.com However, the choice of extraction solvent must be carefully considered based on environmental regulations and recovery efficiency. The final purification of this compound would likely be achieved by crystallization to ensure high purity. The development of a robust crystallization process is critical for controlling the physical properties of the API, such as crystal form and particle size distribution.

Process Safety: The use of benzyl chloride, a lachrymator and potential alkylating agent, requires handling in a well-ventilated area with appropriate personal protective equipment. The diazotization step, if employed, can be hazardous on a large scale due to the potential for explosive decomposition of diazonium salts and requires strict temperature control. orgsyn.org

The following table outlines the key parameters for a potential scalable synthesis of this compound based on analogous, documented procedures.

| Step | Starting Material | Reagents | Solvent | Key Conditions | Scalability Considerations |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-5-fluorobenzoic acid | Sodium hydroxide, Benzyl chloride | Methanol/Water | Heating at ~60°C for several hours chemicalbook.com | - Use of inexpensive reagents.

|

| Compound Name |

|---|

| This compound |

| 2-amino-5-fluorobenzoic acid |

| 2-hydroxy-5-fluorobenzoic acid |

| 2-hydroxy-5-bromobenzoic acid |

| 2-(benzyloxy)-5-bromobenzoic acid |

| 4-fluoroaniline |

| 5-fluoro-1H-indole-2,3-dione |

| Benzyl chloride |

| Chloral hydrate |

| Hydroxylamine hydrochloride |

| Methanol |

| Sodium hydroxide |

| Sulfuric acid |

| Hydrogen peroxide |

Chemical Reactivity and Transformation Studies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters, amides, and the reduction to alcohols or aldehydes, as well as conversion to acid halides and anhydrides.

The conversion of the carboxylic acid function of 2-(Benzyloxy)-5-fluorobenzoic acid into esters and amides is a fundamental transformation. Esterification is commonly achieved by reacting the acid with an alcohol under acidic conditions or by using alkylating agents. For instance, the formation of methyl 2-(benzyloxy)-5-fluorobenzoate can be accomplished using standard esterification protocols. The synthesis of various esters is a key step in modifying the compound's solubility and electronic properties.

Amidation, the reaction with an amine to form an amide, is another crucial modification. This reaction can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride before reacting it with an amine. The resulting amide, 2-(Benzyloxy)-5-fluorobenzamide, introduces a nitrogen-containing functional group, which can significantly alter the biological profile of the molecule. In broader synthetic contexts, the conversion of carboxylic acids to amides is a strategy sometimes employed to enhance analgesic and anti-inflammatory properties while potentially reducing gastric side effects associated with the free acid.

Table 1: Esterification and Amidation Reactions

| Reaction | Product | Reagents/Conditions |

|---|---|---|

| Esterification | Methyl 2-(benzyloxy)-5-fluorobenzoate | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) |

The selective reduction of the carboxylic acid group offers a pathway to aldehydes and primary alcohols, which are themselves valuable synthetic intermediates. The reduction to the corresponding alcohol, (2-(Benzyloxy)-5-fluorophenyl)methanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Care must be taken as these reagents can also potentially cleave the benzyl (B1604629) ether under certain conditions.

The partial reduction to an aldehyde is a more delicate transformation. It often requires specific reagents that can stop the reduction at the aldehyde stage without proceeding to the alcohol. While specific documented examples for this compound are not prevalent, general methods involving the conversion of the acid to an acid chloride followed by a controlled reduction (e.g., Rosenmund reduction) or using specialized reducing agents are plausible synthetic routes.

Table 2: Reduction Reactions

| Product | Reagents/Conditions |

|---|---|

| (2-(Benzyloxy)-5-fluorophenyl)methanol | Lithium aluminum hydride (LiAlH₄) in THF/ether |

Conversion of this compound to its acid halide, most commonly the acid chloride, is a key step for activating the carboxyl group for subsequent reactions like amidation and certain esterifications. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(Benzyloxy)-5-fluorobenzoyl chloride is significantly more reactive than the parent acid.

The formation of a symmetric anhydride (B1165640), 2-(Benzyloxy)-5-fluorobenzoic anhydride, can be achieved by treating the carboxylic acid with a dehydrating agent or by reacting the acid chloride with a carboxylate salt. Anhydrides serve as another class of activated acylating agents. General methods for anhydride synthesis, such as heating the carboxylic acid to remove water, are also known.

Reactions Involving the Benzyloxy Group

The benzyloxy group primarily serves as a protecting group for the phenolic hydroxyl. Its removal is often a key step in the final stages of a synthetic sequence. However, the benzyl group itself can also be a site for chemical modification.

The removal of the benzyl group, a process known as debenzylation, unmasks the phenol (B47542) to yield 5-fluoro-2-hydroxybenzoic acid. The most common method for this transformation is catalytic hydrogenation. This reaction involves hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C), which cleaves the benzyl C-O bond to release toluene (B28343) and the desired phenol. This method is generally clean and efficient.

Alternative methods are necessary when other functional groups in the molecule are sensitive to hydrogenation. Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers, often at low temperatures. Another approach involves oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for benzyl ethers that are activated, such as p-methoxybenzyl (PMB) ethers.

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring of this compound significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides. Unlike SN1 and SN2 reactions, the mechanism of SNAr typically involves an addition-elimination pathway. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The leaving group is then eliminated, restoring the aromaticity of the ring. chemistrysteps.com

For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com In the case of this compound, the carboxylic acid group and the fluorine atom itself are electron-withdrawing, which can facilitate nucleophilic attack.

Interestingly, in nucleophilic aromatic substitution, the reactivity of the halogens is the reverse of that in SN1 and SN2 reactions, with fluoride (B91410) being the best leaving group followed by chloride, bromide, and iodide. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and susceptible to attack. youtube.com

Another potential mechanism for nucleophilic aromatic substitution is the elimination-addition, or benzyne, mechanism. chemistrysteps.commasterorganicchemistry.com This pathway typically requires a very strong base and does not necessitate the presence of an electron-withdrawing group. chemistrysteps.com

Influence of Fluorine on Electron Density and Reactivity

The fluorine atom exerts a significant influence on the electron density and reactivity of the aromatic ring in this compound. Fluorine has a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. doubtnut.com This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

Aromatic Ring Functionalization

The aromatic ring of this compound can undergo various functionalization reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.comlibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org

Common EAS reactions include halogenation and nitration. lumenlearning.com

Halogenation: The introduction of a halogen (e.g., chlorine or bromine) onto the aromatic ring typically requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃ or FeBr₃), to activate the halogen. lumenlearning.com

Nitration: This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. lumenlearning.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). google.com For the nitration of 3-fluorobenzoic acid to 5-fluoro-2-nitrobenzoic acid, a mixture of 100% sulfuric acid and 100% nitric acid at temperatures between -10 and +35 °C has been used. google.com

The directing effects of the existing substituents on the ring—the benzyloxy group, the fluorine atom, and the carboxylic acid group—will determine the position of the incoming electrophile.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira type, especially with boronic acid derivatives)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Several of these reactions are applicable to the functionalization of this compound and its derivatives.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgjsynthchem.com It is a versatile method for forming C-C bonds and is widely used in the synthesis of biaryls and other conjugated systems. libretexts.org The general mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. chemrxiv.org The reaction is typically carried out in the presence of a base. jsynthchem.com Nickel-catalyzed Suzuki-type cross-coupling reactions have also been developed for the synthesis of benzyl boronic esters from arylboronic acids and α-iodoboronates. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org It is a valuable tool for forming carbon-carbon bonds with excellent trans selectivity. organic-chemistry.org The reaction typically involves a palladium catalyst, a base, and is often carried out at elevated temperatures. rug.nl

Sonogashira Coupling: This reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically run under mild conditions, at room temperature, and in the presence of an amine base which also often serves as the solvent. wikipedia.org

The reactivity of the C-F bond in this compound can also be exploited in certain cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been shown to proceed via activation of the aromatic C-F bond. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2-(Benzyloxy)-5-fluorobenzoic acid. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR Techniques for Chemical Shift and Coupling Analysis

While specific NMR data for this compound are not available, the expected spectral features can be predicted.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the fluorinated benzoic acid ring and the benzyl (B1604629) group, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyl group. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the fluorine, benzyloxy, and carboxylic acid substituents. For instance, data for 2-fluorobenzoic acid shows aromatic proton signals between 7.33 and 7.915 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the methylene carbon. The carbon atoms bonded to fluorine would exhibit characteristic splitting due to C-F coupling. Data for 2-fluorobenzoic acid shows a range of signals for the aromatic carbons and the carboxylic acid carbon.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. A single resonance would be expected for the fluorine atom on the benzoic acid ring. Its chemical shift would be indicative of its electronic environment. The coupling of the fluorine atom with adjacent protons would also provide valuable structural information.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (COOH) | > 10 | singlet (broad) | |

| ¹H (Aromatic) | 6.8 - 8.2 | multiplet | |

| ¹H (-CH₂-) | ~ 5.0 | singlet | |

| ¹³C (C=O) | 165 - 175 | singlet | |

| ¹³C (Aromatic) | 110 - 160 | multiplet | |

| ¹³C (-CH₂-) | ~ 70 | singlet | |

| ¹⁹F | -110 to -120 | multiplet |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the benzyl group and the fluorobenzoic acid moiety through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental formula (C₁₄H₁₁FO₃). The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the fragmentation of benzoic acid derivatives often involves the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or cleavage of the ether bond.

A hypothetical fragmentation data table is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 246 | [M]⁺ | Molecular Ion |

| 229 | [M - OH]⁺ | Loss of hydroxyl radical |

| 201 | [M - COOH]⁺ | Loss of carboxyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. Other characteristic peaks would include those for the C-O ether linkage and the C-F bond. The aromatic C-H and C=C stretching vibrations would also be present.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H (Carboxylic acid) | 2500 - 3300 (broad) | IR |

| C-H (Aromatic) | 3000 - 3100 | IR, Raman |

| C=O (Carbonyl) | 1680 - 1720 | IR, Raman |

| C=C (Aromatic) | 1450 - 1600 | IR, Raman |

| C-O (Ether) | 1200 - 1300 | IR, Raman |

| C-F | 1000 - 1400 | IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene (B151609) rings. The absorption spectrum of benzoic acid, for example, shows peaks around 230 nm and 274 nm. The substitution pattern on the benzene ring of this compound would influence the exact positions and intensities of these absorption maxima (λmax).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are highly fluorescent, this technique could provide further insights into the electronic structure and excited state properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination

A hypothetical table of crystallographic data is shown below.

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=O, C-O, C-F, etc. |

| Key Bond Angles (°) | O-C-O, etc. |

Other Advanced Spectroscopic Techniques

A search for studies employing other advanced spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, for this compound yielded no results. EPR spectroscopy is primarily applicable to species with unpaired electrons (paramagnetic species). As this compound is a diamagnetic molecule, it is not expected to be EPR active under normal conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-(Benzyloxy)-5-fluorobenzoic acid.

Electronic Structure Analysis

Charge Distribution, Frontier Molecular Orbitals, and Electrostatic Potential Mapping

The electronic structure of a molecule dictates its physical and chemical behavior. For this compound, the distribution of electron density is significantly influenced by the presence of the fluorine atom, the carboxylic acid group, and the benzyloxy group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. youtube.comyoutube.com In molecules with similar functional groups, the HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions. youtube.com For instance, in related flavonoid structures, the HOMO and LUMO are key to understanding their fluorescence sensing properties. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. Introducing electron-donating or electron-withdrawing groups can tune these frontier orbital energy levels. rsc.org

Electrostatic Potential Mapping (EPM): EPMs are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The negative potential regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. researchgate.net In molecules containing carboxylic acid groups, the oxygen atoms are typically regions of high negative electrostatic potential. researchgate.net These maps are instrumental in understanding intermolecular interactions, such as those involved in ligand-receptor binding. chemrxiv.org

Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations can predict the reactivity of this compound and elucidate potential reaction mechanisms. By analyzing the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined. For example, understanding the electronic properties helps in predicting how the molecule might interact with biological targets or participate in chemical syntheses. The presence of the fluorine atom, an electron-withdrawing group, can influence the acidity of the carboxylic proton and the reactivity of the aromatic ring towards electrophilic substitution.

Acidity and Basicity Predictions

The acidity of the carboxylic acid group is a key property of this compound. Theoretical calculations can predict the pKa value by computing the Gibbs free energy change of the deprotonation reaction. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This is due to the stabilization of the resulting carboxylate anion through inductive effects.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior and its interactions with its environment.

Conformational Landscape Exploration and Energetics

This compound possesses conformational flexibility, primarily due to the rotation around the C-O-C ether linkage and the C-C bond connecting the carboxylic acid to the phenyl ring.

Conformational Analysis: This involves identifying the stable conformers of the molecule and determining their relative energies. Techniques like potential energy surface scans can reveal the energy barriers between different conformations. For similar molecules, the preferred conformation can be influenced by intramolecular hydrogen bonding and steric effects. scilit.com

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space of the molecule over time, providing insights into its dynamic behavior in different environments (e.g., in solution or in a protein binding site). unimi.itnih.gov These simulations track the motions of atoms and can reveal how the molecule adapts its shape. unimi.it

Ligand-Target Interaction Profiling and Binding Affinity Prediction

In the context of biological research, understanding how this compound interacts with protein targets is crucial.

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to a receptor. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their complementarity.

Binding Affinity Prediction: Following docking, more rigorous methods like free energy calculations can be used to predict the binding affinity (e.g., ΔG or Ki). These calculations provide a quantitative measure of the strength of the ligand-receptor interaction. The electrostatic potential complementarity between the ligand and the receptor's binding site is a key determinant of binding. chemrxiv.org

Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. rsc.orgnih.gov These predictions are crucial for interpreting experimental spectra, confirming molecular structures, and understanding the influence of substituents on the spectral features.

Theoretical NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to estimate their chemical shifts (δ). For this compound, theoretical calculations can provide the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. Common DFT functionals for this step include B3LYP combined with a basis set like 6-311G(d,p), often including a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions. mdpi.com

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com A variety of functionals and basis sets can be used, such as WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, which have been benchmarked for their accuracy. mdpi.com For ¹⁹F NMR, methods like B3LYP/6-31+G(d,p) have been shown to provide reliable predictions, especially when linear scaling is applied to correct for systematic errors. nih.gov

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, according to the formula: δ = σ_ref - σ_iso.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the type of data generated from such a computational study.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (Aromatic, Fluorinated Ring) | 7.0 - 8.2 | Shifts are influenced by the fluorine and benzyloxy substituents. |

| ¹H (Aromatic, Benzyl (B1604629) Ring) | 7.3 - 7.5 | Typical range for a monosubstituted benzene (B151609) ring. |

| ¹H (Methylene, -CH₂-) | 5.2 - 5.4 | Shifted downfield due to attachment to two oxygen atoms. |

| ¹H (Carboxylic Acid, -COOH) | 12.0 - 13.0 | Highly deshielded proton, often broad. |

| ¹³C (Carboxylic Acid, C=O) | 165 - 170 | |

| ¹³C (Aromatic, C-F) | 158 - 162 (with C-F coupling) | The fluorine atom causes a large downfield shift and splitting. |

| ¹³C (Aromatic, C-O) | 150 - 155 | |

| ¹³C (Aromatic) | 115 - 135 | Range for other aromatic carbons. |

| ¹³C (Methylene, -CH₂-) | 70 - 75 | |

| ¹⁹F | -110 to -120 | Relative to CFCl₃. The exact shift is sensitive to the electronic environment. |

Note: These values are illustrative and would be calculated using specific DFT methods and basis sets in an actual study.

Vibrational Frequencies:

Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of this compound. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations.

The methodology mirrors that of NMR predictions: an optimized molecular geometry is used as the starting point for a frequency calculation at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov The output provides a list of vibrational modes and their corresponding frequencies (typically in cm⁻¹). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Key predicted vibrational frequencies for this compound would include:

O-H Stretch (Carboxylic Acid): A very broad band, predicted around 3300-2500 cm⁻¹. orgchemboulder.com

C-H Stretch (Aromatic/Methylene): Sharp bands in the 3100-2900 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, intense band predicted between 1760-1690 cm⁻¹. orgchemboulder.com

C=C Stretch (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretch (Ether and Carboxylic Acid): Bands in the 1320-1210 cm⁻¹ region. orgchemboulder.com

C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.

Interactive Table: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| O-H stretch (dimer) | ~3000 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch | ~1710 | Strong |

| C=C stretch (aromatic) | 1600, 1585, 1490, 1450 | Medium to Strong |

| O-H bend | ~1420 | Medium |

| C-O stretch | ~1250 | Strong |

| C-F stretch | ~1200 | Strong |

Note: These are representative frequencies. A full computational analysis would yield a complete list of all normal modes. osti.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling within Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design and toxicology to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized molecules. drugdesign.org

For this compound, a QSAR study would involve designing and analyzing a series of structurally related analogues to understand which molecular features are critical for a specific biological activity (e.g., enzyme inhibition).

The development of a QSAR model typically follows these steps:

Data Set Assembly: A "training set" of molecules with known biological activities is compiled. This set would include this compound and its derivatives, where systematic structural modifications are made (e.g., changing substituents on the phenyl rings).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be classified as: drugdesign.org

1D Descriptors: Based on the chemical formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., topological indices like the Balaban J index, molecular connectivity indices). nih.gov

3D Descriptors: Calculated from the 3D molecular conformation (e.g., steric parameters, surface areas).

Quantum-Mechanical Descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). ucsb.edu

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of descriptors (the independent variables) to the biological activity (the dependent variable). dergipark.org.tr

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external "test set" of compounds that were not used in the model's creation. drugdesign.org

For a series of benzoic acid derivatives, relevant descriptors might include lipophilicity (logP), electronic parameters (Hammett constants, atomic charges), and steric descriptors (molar refractivity, van der Waals volume). acs.orgresearchgate.net For instance, a hypothetical QSAR study on a series of 2-(benzyloxy)-benzoic acid analogues might reveal that increasing the electron-withdrawing character of the substituent at the 5-position enhances activity, while bulky substituents on the benzyl ring are detrimental.

Interactive Table: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound | R-group (at position 5) | Biological Activity (pIC₅₀) | LogP (Hydrophobicity) | Electronic Descriptor (σ_p) | Steric Descriptor (MR) |

| 1 | -F | 6.5 | 3.8 | 0.06 | 0.92 |

| 2 | -Cl | 6.7 | 4.2 | 0.23 | 6.03 |

| 3 | -CH₃ | 6.2 | 4.1 | -0.17 | 5.65 |

| 4 | -NO₂ | 7.1 | 3.5 | 0.78 | 7.36 |

| 5 | -H | 6.0 | 3.6 | 0.00 | 1.03 |

Note: The data in this table is purely illustrative to demonstrate the components of a QSAR analysis. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

The resulting QSAR model, for example, pIC₅₀ = c₀ + c₁(LogP) + c₂(σ_p) - c₃(MR), would provide valuable insights into the structure-activity landscape, guiding the rational design of more potent analogues of this compound.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Selectivity

Future synthetic research will prioritize the development of environmentally benign and economically viable methods for producing 2-(Benzyloxy)-5-fluorobenzoic acid and its precursors. This involves moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents.

Key areas of exploration include:

Biocatalysis and Bio-based Feedstocks: Leveraging enzymatic transformations and renewable starting materials, such as lignin-based benzoic acid derivatives, presents a sustainable alternative to petroleum-derived chemicals. rsc.org A potential route could involve the enzymatic functionalization of a fluorinated aromatic precursor.

Catalytic Systems: The development of novel catalysts for C-H activation and functionalization could enable more direct and atom-economical synthetic routes. For instance, selenium-catalyzed oxidation of corresponding aldehydes using hydrogen peroxide in water offers a green protocol for producing carboxylic acids. mdpi.com

Energy-Efficient Methodologies: Techniques like microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com

Alternative Reaction Media: The use of greener solvents, such as supercritical CO₂, can minimize the environmental impact by replacing traditional organic solvents, leading to over 90% reduction in solvent consumption in processes like amidation. ijpsjournal.com

| Sustainable Approach | Principle | Potential Advantage for this compound Synthesis | Reference Example |

|---|---|---|---|

| Biomass Valorization | Using renewable feedstocks like lignin to produce aromatic precursors. | Reduces reliance on fossil fuels; potential for novel synthetic pathways. | Production of benzoic acid derivatives from lignin. rsc.org |

| Green Catalysis | Employing non-toxic, recyclable catalysts and mild oxidants. | Avoids heavy metals; improves safety and reduces waste. | Selenium-catalyzed oxidation using H₂O₂ in water. mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation for rapid, efficient heating. | Drastically shorter reaction times and lower energy usage. | Solvent-free synthesis of paracetamol in 3 minutes. ijpsjournal.com |

| Supercritical Fluids | Utilizing supercritical CO₂ as a reaction solvent. | Eliminates hazardous organic solvents; simplifies product purification. | Amidation of benzoic acid derivatives in scCO₂. ijpsjournal.com |

Design and Synthesis of Advanced Derivatives with Tunable Physicochemical and Biological Properties

The core structure of this compound is a versatile template for creating a library of novel derivatives with tailored properties. The fluorine atom is particularly significant as it can enhance metabolic resistance, binding affinity, and bioavailability in bioactive molecules. nbinno.com

Future work will likely focus on:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or more complex heterocyclic structures like oxadiazoles is a proven strategy for generating biological activity. globalscientificjournal.comresearchgate.net For example, derivatives of 4-fluorobenzoic acid have been synthesized into Schiff bases and 1,3,4-oxadiazole analogs with significant antioxidant potential. researchgate.net

Alterations to the Benzyloxy Group: Systematic modification of the benzyl (B1604629) ring (e.g., introducing various substituents) or replacing the entire group could fine-tune lipophilicity and steric interactions with biological targets.

Further Aromatic Ring Substitution: Introducing additional functional groups onto the fluorinated benzene (B151609) ring can modulate the electronic properties and provide new vectors for interaction or further functionalization.

| Derivative Class | Synthetic Precursor | Potential Properties/Applications | Reference Example |

|---|---|---|---|

| Hydrazide-Hydrazones | Carboxylic Acid | Antimicrobial agents. | Derivatives of 4-fluorobenzoic acid hydrazide. globalscientificjournal.com |

| 1,3,4-Oxadiazoles | Carboxylic Acid / Hydrazide | Antimicrobial, anti-inflammatory, antioxidant agents. researchgate.netresearchgate.net | Analogs from 4-fluorobenzohydrazide. researchgate.net |

| Amides | Carboxylic Acid | Diverse biological activities, building blocks for complex molecules. | Boric acid catalyzed amidation of benzoic acid. sciepub.com |

| Esters | Carboxylic Acid | Pro-drugs, intermediates for further synthesis. | Esterification of 4-fluorobenzoic acid. researchgate.net |

Deeper Mechanistic Investigations into Structure-Function Relationships and Biological Interactions

A fundamental understanding of how the structural features of this compound and its derivatives relate to their function is crucial for rational design. Future research will employ a combination of computational and experimental techniques.

Key investigation areas include:

Conformational Analysis: Understanding the preferred spatial arrangement of the benzyloxy and carboxylic acid groups is critical, as conformation dictates how a molecule interacts with biological receptors or crystal lattices. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with function, guiding the design of more potent and selective compounds. icm.edu.pl

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Electrochemistry in Synthesis, Machine Learning in Molecular Design)

The synergy between modern synthesis and digital technologies is set to revolutionize molecular science. For this compound, these technologies offer pathways to accelerated discovery and optimized production.

Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and allows for easier scalability compared to traditional batch processes. researchgate.netmdpi.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Electrochemistry: Electrosynthesis can offer green and efficient methods for oxidation, reduction, or coupling reactions, often avoiding the need for stoichiometric chemical reagents.

Machine Learning (ML) and Artificial Intelligence (AI): AI-driven platforms can now predict synthetic routes and reaction outcomes. nih.gov Furthermore, ML models can be trained to predict the physicochemical or biological properties of novel derivatives, enabling the in silico screening of vast virtual libraries before committing to laboratory synthesis. rsc.orgacs.orgresearchgate.netarxiv.orgarxiv.org This approach accelerates the design-synthesize-test cycle significantly.

Expanding Applications in Interdisciplinary Fields beyond Traditional Organic and Medicinal Chemistry

While fluorinated benzoic acids are established building blocks in pharmaceuticals and agrochemicals, the unique properties of this compound and its future derivatives could be harnessed in a wider range of fields. nbinno.comnih.govnbinno.comkaibangchem.com

Potential new application domains include:

Materials Science: Fluorinated aromatic compounds are used in the synthesis of high-performance polymers and liquid crystals. nbinno.comresearchgate.net The specific structure of this compound could be explored for creating novel materials with tailored thermal, optical, or electronic properties.

Chemical Biology and Imaging: The presence of fluorine allows for applications in ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov Derivatives could be designed as molecular probes or fluorophores to study biological systems, where the fluorine atom provides a unique spectroscopic handle. nih.govmdpi.com

Agrochemicals: As a versatile intermediate, it can be used to develop new generations of herbicides, fungicides, and insecticides with potentially improved efficacy and selectivity. nbinno.comkaibangchem.com

The continued exploration of this compound, driven by principles of green chemistry, advanced molecular design, and the integration of emerging technologies, promises to unlock its full potential as a valuable molecular scaffold for science and industry.

Q & A

Basic: What are the established synthetic routes for 2-(Benzyloxy)-5-fluorobenzoic acid, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves protecting a hydroxyl group on a fluorobenzoic acid precursor. For example:

Starting Material : 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) is reacted with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This introduces the benzyloxy group via nucleophilic substitution .

Optimization : Yield improvements (often 70–85%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of hydroxybenzoic acid to benzyl chloride), temperature (80–100°C), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography removes unreacted starting materials .

Advanced: How does the electronic influence of the benzyloxy and fluorine substituents affect the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Fluorine : The electron-withdrawing -F group at the 5-position deactivates the aromatic ring, directing EAS to the 4-position (meta to fluorine). Computational studies (DFT) show reduced electron density at the 4-position, favoring nitration or halogenation here .

- Benzyloxy : The electron-donating benzyloxy group at the 2-position activates the ring ortho/para to itself. Competing directing effects require controlled reaction conditions (e.g., low temperature for nitration) to prioritize regioselectivity. Experimental validation via HPLC and ¹⁹F NMR confirms product distribution .

Basic: What analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- Primary Techniques :

- Contradictions : Discrepancies in NMR shifts (e.g., splitting due to rotamerism of the benzyl group) are resolved by variable-temperature NMR or 2D-COSY. Impurities from incomplete benzylation are identified via TLC (silica gel, ethyl acetate/hexane) and addressed with additional purification steps .

Advanced: How can this compound serve as a precursor in synthesizing bioactive heterocycles?

Methodological Answer:

The compound is a key intermediate in drug discovery:

Thiazolidinone Synthesis : Convert the carboxylic acid to an aldehyde (via reduction) for condensation with 4-methoxyaniline, followed by cyclization with mercaptoacetic acid to form thiazolidinone derivatives (e.g., antimicrobial agents) .

Suzuki Coupling : React with boronic acids (e.g., 2-Benzyloxy-5-fluorophenylboronic acid) to construct biaryl structures, useful in kinase inhibitors. Optimize Pd catalyst loading (1–5 mol%) and solvent (toluene/ethanol) for cross-coupling efficiency .

Advanced: What strategies address low yields in the hydrogenolysis of the benzyloxy group to regenerate 5-fluoro-2-hydroxybenzoic acid?

Methodological Answer:

- Catalyst Selection : Use 10% Pd/C under H₂ (1–3 atm) in ethanol. Catalyst poisoning by residual acids is mitigated by neutralizing the reaction mixture (pH 7–8) with NaHCO₃ prior to hydrogenolysis.

- Yield Optimization : Monitor reaction progress via TLC. Post-catalysis filtration and solvent evaporation yield 5-fluoro-2-hydroxybenzoic acid (85–90% purity), with further purification via acid-base extraction .

Basic: What green chemistry approaches can reduce the environmental impact of synthesizing this compound?

Methodological Answer:

- Solvent-Free Benzylation : Use microwave-assisted synthesis (100°C, 30 minutes) with minimal solvent (neat conditions), reducing waste .

- Biocatalysis : Explore lipase-mediated benzylation in ionic liquids to replace traditional bases.

- Purification : Replace column chromatography with recrystallization using biodegradable solvents (e.g., cyclopentyl methyl ether) .

Advanced: How do steric effects from the benzyloxy group influence the crystal packing and solubility of this compound?

Methodological Answer:

- Crystallography : X-ray diffraction reveals intermolecular H-bonding between the carboxylic acid and fluorine, creating a layered structure. The bulky benzyloxy group reduces solubility in polar solvents (e.g., water solubility <1 mg/mL).

- Solubility Enhancement : Co-crystallization with nicotinamide or use of co-solvents (DMSO/water) improves bioavailability for in vitro assays .

Advanced: What computational tools predict the metabolic stability of derivatives of this compound?

Methodological Answer:

- ADMET Prediction : Software like Schrödinger’s QikProp evaluates metabolic stability (e.g., CYP450 interactions). The fluorine atom reduces oxidative metabolism, while the benzyloxy group may increase glucuronidation risk.

- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.